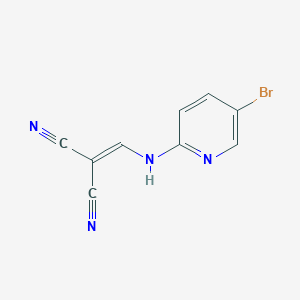

(((5-溴-2-吡啶基)氨基)亚甲基)甲烷-1,1-二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C9H5BrN4 . It has a molecular weight of 249.07 g/mol . The compound is also known by other synonyms such as 2-[[ (5-bromopyridin-2-yl)amino]methylidene]propanedinitrile .

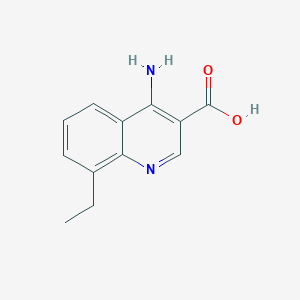

Molecular Structure Analysis

The compound has a complex structure with a bromopyridyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group . The InChI representation of the compound is InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.2, indicating its partition coefficient . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its topological polar surface area is 72.5 Ų . The compound has a complexity of 300 .

科学研究应用

Medicinal Chemistry: Antitumor Activity

This compound exhibits potential as a phosphoinositide 3-kinase (PI3K) inhibitor , which is significant in cancer research. PI3Ks are involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are critical processes in cancer development and progression . By inhibiting PI3K activity, this compound could be valuable in the development of new anticancer drugs.

Organic Synthesis: Regioselective Bromination

In organic chemistry, the compound can be used for regioselective bromination . This process is crucial for creating molecules with specific structural configurations, which can lead to different biological activities. The ability to control the site of bromination is essential for synthesizing compounds with desired properties for pharmaceuticals and agrochemicals .

Material Science: Functional Group Tolerance

The compound’s structure allows for high functional group tolerance in chemical reactions. This makes it an excellent candidate for late-stage functionalization in material science, where modifying the properties of materials at the final stages of synthesis is often required .

Drug Discovery: Hit Compound Identification

Due to its structural diversity, the compound can be used in the discovery of hit compounds . It can serve as a starting point for the synthesis of diverse compound libraries, which are screened against various biological targets to identify potential new drugs .

Structural Biology: X-ray Crystallography

The compound can be crystallized and used in X-ray crystallography to determine the three-dimensional structures of biological macromolecules. Understanding the structure of these molecules is crucial for drug design and understanding their function .

Chemical Biology: Enzyme Inhibition Studies

As a potential enzyme inhibitor, this compound can be used in chemical biology to study the function of enzymes and their role in various biological processes. Inhibiting specific enzymes can help understand disease mechanisms and identify therapeutic targets .

Pharmacology: Pharmacokinetics and Dynamics

The compound can be used in pharmacological studies to understand its pharmacokinetics (how the body affects a drug) and pharmacodynamics (how the drug affects the body). These studies are essential for developing safe and effective medications .

Computational Chemistry: Molecular Docking

Finally, in computational chemistry, the compound can be used for molecular docking simulations. These simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in the rational design of drugs .

作用机制

Target of Action

It is suggested that this compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound could potentially participate in electronically divergent processes with the metal catalyst . This might involve oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Given its potential involvement in sm cross-coupling reactions , it might influence pathways related to carbon–carbon bond formation.

Result of Action

Given its potential role in SM cross-coupling reactions , it might contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Factors such as temperature, ph, and the presence of other reactants could potentially influence its role in sm cross-coupling reactions .

属性

IUPAC Name |

2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIAEBDXVYDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)